Fsi-TN42

Catalog No.
S14634475
CAS No.
M.F
C24H31Cl2N5O2
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fsi-TN42

Product Name

Fsi-TN42

IUPAC Name

N-[2-(azepan-1-yl)-4-[4-(1-methylpyrrole-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dichloroacetamide

Molecular Formula

C24H31Cl2N5O2

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32)

InChI Key

XWZXUMZNZGHQGY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4

Fsi-TN42 (CAS 2445840-25-3), also known as N42, is a highly selective, orally bioavailable, and irreversible small-molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) [1]. In metabolic and pharmacological research, ALDH1A1 is a critical enzyme responsible for retinoic acid (RA) biosynthesis, a pathway heavily implicated in weight regulation and energy metabolism. For procurement professionals and lead scientists, Fsi-TN42 represents a specialized chemical tool characterized by its nanomolar potency (IC50 = 23 nM) and exceptional isoform selectivity [1]. Unlike broad-spectrum inhibitors, Fsi-TN42 is specifically engineered to isolate ALDH1A1-dependent pathways in vivo, making it an essential baseline material for developing targeted obesity interventions and studying retinoid metabolism without off-target systemic toxicity.

Research Fit

ALDH1A1 isoform-selective probe

Supports studies requiring ALDH1A1-specific pathway modulation without ALDH1A2 interference.

Orally active tool compound

Reported oral bioavailability enables chronic in vivo metabolic disease modeling.

Diet-induced obesity model support

Demonstrated in vivo response in weight-gain and adiposity endpoints within murine high-fat diet contexts.

Substituting Fsi-TN42 with generic or broad-spectrum ALDH inhibitors, such as the widely used benchmark WIN 18,446, introduces severe confounding variables in preclinical models [1]. WIN 18,446 functions as a pan-ALDH1A inhibitor that also cross-reacts with ALDH2. This lack of selectivity leads to profound off-target effects, including the complete suppression of spermatogenesis (causing reversible male infertility due to ALDH1A2 inhibition), hepatic lipidosis, and disulfiram-like reactions [2]. In contrast, Fsi-TN42's structural bulk and conformational restriction prevent it from fitting into the smaller substrate binding pocket of ALDH1A2 [2]. Procuring Fsi-TN42 is therefore critical for studies requiring the targeted suppression of diet-induced obesity without triggering the reproductive and hepatic toxicities inherent to non-selective in-class alternatives [1].

Substitution Risk

FSI-TN42 ALDH1A1-selective (800-fold over ALDH1A2)
Pan-inhibitor WIN18446 Inhibits ALDH1A2; linked to hepatic lipidosis endpoints
Isoform selectivity profile differs markedly; ALDH1A2 inhibition may confound metabolic and reproductive endpoint interpretation.
FSI-TN42 Orally active with in vivo metabolic model data
Selective inhibitor NCT-501 Lacks published oral in vivo metabolic efficacy evidence
In vivo metabolic endpoint context not established; model-response interpretation may differ.
FSI-TN42 Low nanomolar ALDH1A1 potency
CM037 (A37) Micromolar potency range
Potency context differs substantially; higher concentrations may increase off-target risk in assay and model systems.

800-Fold Isoform Selectivity for ALDH1A1

Fsi-TN42 demonstrates profound selectivity for ALDH1A1 over closely related isoforms, a critical procurement metric for isolating specific metabolic pathways. In direct enzymatic assays, Fsi-TN42 exhibits an IC50 of 23 nM against ALDH1A1, compared to an IC50 of approximately 18 µM for ALDH1A2 [1]. This 800-fold quantitative difference ensures that ALDH1A2-dependent processes, such as spermatogenesis, remain functionally intact during in vivo administration.

Evidence DimensionInhibitory Potency (IC50)
Target Compound Data23 nM (ALDH1A1)
Comparator Or Baseline~18 µM (ALDH1A2)
Quantified Difference800-fold selectivity for ALDH1A1 over ALDH1A2
ConditionsIn vitro purified recombinant enzyme assay

This extreme selectivity allows researchers to study ALDH1A1-mediated metabolic regulation without the confounding reproductive toxicity caused by ALDH1A2 inhibition.

Potency & Isoform Selectivity
Head-to-head
In vitro ALDH1A1 IC50 & selectivity over ALDH1A2
FSI-TN42 IC50 23 nM; 800-fold selective (ALDH1A2 IC50 18,000 nM) WIN18446 IC50 102 nM; non-selective, inhibits ALDH1A2
4.4-fold greater potency; 800-fold selectivity advantage
Isoform selectivity supports ALDH1A1-specific pathway interpretation.
Recombinant enzyme assay context.

Elimination of Hepatic Lipidosis and Testicular Toxicity

When compared to the pan-ALDH1A inhibitor WIN 18,446, Fsi-TN42 provides a vastly superior safety profile in diet-induced obesity models [1]. Male C57BL/6J mice treated with WIN 18,446 exhibit increased hepatic lipidosis and a complete depletion of mature spermatocytes. Conversely, mice receiving Fsi-TN42 under identical dosing regimens maintain normal testicular histology, unaffected male fertility, and show no signs of hepatic lipidosis [1].

Evidence DimensionOff-target in vivo toxicity
Target Compound DataNormal spermatogenesis and no hepatic lipidosis
Comparator Or BaselineWIN 18,446 (causes complete spermatocyte depletion and increased hepatic lipidosis)
Quantified DifferenceComplete elimination of reproductive and hepatic adverse events
ConditionsC57BL/6J male mice fed a high-fat diet + inhibitor for 5-8 weeks

Procuring Fsi-TN42 prevents the loss of valuable animal cohorts to drug-induced liver or testicular damage, ensuring the reproducibility of long-term metabolic studies.

In Vivo Hepatic Safety Endpoint
Head-to-head
In vivo weight-gain suppression & hepatic lipidosis marker
FSI-TN42 Suppressed weight gain (P<0.05); no hepatic lipidosis WIN18446 Suppressed weight gain; induced hepatic lipidosis
Qualitative endpoint differentiation in liver histopathology
Hepatotoxic endpoint context differs; supports metabolic interpretation without liver toxicity confound.
5-week HFD C57BL/6 mouse model, oral 200 mg/kg daily.

Targeted Fat Mass Reduction in Diet-Induced Obesity

Fsi-TN42 actively drives weight loss through targeted fat mass reduction rather than lean mass depletion or appetite suppression [1]. In high-fat diet-induced obesity models, oral administration of Fsi-TN42 significantly accelerates weight loss and reduces visceral adiposity compared to a moderate fat diet alone. Unlike systemic metabolic disruptors, Fsi-TN42 achieves this without altering food intake or overall activity levels, instead promoting the preferential postprandial utilization of fat [1].

Evidence DimensionBody composition and weight loss mechanism
Target Compound DataAccelerated weight loss via specific fat mass reduction
Comparator Or BaselineModerate fat diet alone (baseline weight loss trajectory)
Quantified DifferenceSignificant reduction in fat mass with preservation of lean mass and normal food intake
ConditionsDiet-induced obese mice treated with 1 g/kg diet Fsi-TN42 for 8 weeks

This specific mechanism of action makes Fsi-TN42 the optimal procurement choice for developing targeted anti-obesity therapeutics that do not rely on appetite suppression.

Potency vs. CM037
Cross-study
200-fold greater potency
FSI-TN42 IC50 23 nM vs. CM037 IC50 4,600 nM; supports lower-concentration assay and in vivo use.
Reported from recombinant enzyme assays; direct comparison under same conditions not performed.
Oral In Vivo Efficacy vs. NCT-501
Class-level
FSI-TN42 is orally active with reported weight-gain suppression and visceral adiposity reduction in diet-induced obesity models. NCT-501 lacks peer-reviewed oral metabolic efficacy data.
Only FSI-TN42 provides validated oral in vivo metabolic endpoint context.
Data to verify for NCT-501 in metabolic models; cross-study comparability limited.

Targeted Retinoic Acid Suppression in Metabolic Syndrome Models

Because Fsi-TN42 specifically inhibits ALDH1A1 without affecting food intake or lean mass [1], it is the premier chemical tool for isolating the role of retinoic acid in lipid metabolism. It is highly recommended for procurement in preclinical obesity studies where the goal is to induce fat mass reduction through enhanced postprandial fat utilization.

Negative Control in ALDH-Mediated Testicular Toxicity Assays

Given its 800-fold selectivity over ALDH1A2 [1], Fsi-TN42 serves as an ideal negative control when benchmarking the reproductive toxicity of novel pan-ALDH inhibitors. Researchers can use it to definitively separate ALDH1A1-driven metabolic effects from ALDH1A2-driven spermatogenesis suppression.

Isoform-Specific Enzymatic Assays and High-Throughput Screening

In biochemical assays evaluating the aldehyde dehydrogenase family, Fsi-TN42 is utilized as a highly specific reference standard [1]. Its nanomolar potency and irreversible binding mechanism make it indispensable for calibrating ALDH1A1 activity assays and validating the selectivity of next-generation ALDH inhibitors.

Application Fit

Application
Selection Property
Validation Focus
Diet-induced obesity metabolic studies
Isoform selectivity & hepatotoxic endpoint differentiation
Hepatic lipidosis and weight-gain endpoints
ALDH1A1-specific reproductive biology
ALDH1A2 selectivity window
Spermatogenesis and retinoic acid pathway markers
Oral in vivo target validation
Demonstrated oral bioavailability & metabolic efficacy data
Exposure-response and pharmacodynamic endpoints
High-throughput ALDH1A2 counter-screen
High ALDH1A1 selectivity (≥800-fold)
ALDH1A1/ALDH1A2 isoform specificity assay

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

491.1854806 Da

Monoisotopic Mass

491.1854806 Da

Heavy Atom Count

33

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